1-(2-thienyl)ethanone thiosemicarbazone
Overview
Description
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is a compound known for its antimicrobial properties. It is effective against a range of Gram-negative and Gram-positive bacteria, as well as various fungi . This compound is also a precursor in the synthesis of other antimicrobial agents and compounds with anticancer activity .
Mechanism of Action
Target of Action
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide, also known as 1-(2-thienyl)ethanone thiosemicarbazone, is an antimicrobial agent . It is active against a variety of Gram-negative bacteria such as E. coli , P. aeruginosa , and S. marcescens , and Gram-positive bacteria like S. aureus , M. luteus , and B. cereus . It also shows activity against several fungi .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is the inhibition of growth and survival of the targeted microorganisms, as evidenced by its antimicrobial activity against a range of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of new antimicrobial agents and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: These compounds share a similar structure and exhibit comparable antimicrobial and anticancer activities.
Hydrazones: Known for their antimicrobial properties, these compounds are structurally related to 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide.
Thiophene derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide stands out due to its dual antimicrobial and anticancer activities. Its ability to act against a broad spectrum of microorganisms and its potential in cancer therapy make it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
(1-thiophen-2-ylethylideneamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-71-3 | |
Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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